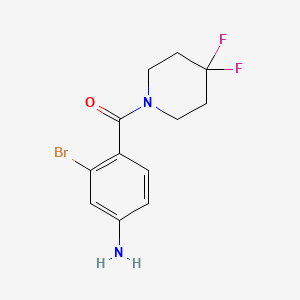
5-(3,4-Dimethoxyphenyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-2-methyloxazole is an organic compound belonging to the oxazole family It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a 2-methyloxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and an acid catalyst to form an intermediate, which then undergoes cyclization to yield the desired oxazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .
化学反応の分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction may produce oxazole alcohols .
科学的研究の応用
5-(3,4-Dimethoxyphenyl)-2-methyloxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: A triazole derivative with comparable functional groups.
3,4-Dimethoxyphenylacetonitrile: An acetonitrile derivative used in similar synthetic applications.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-methyloxazole is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
特性
分子式 |
C12H13NO3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C12H13NO3/c1-8-13-7-12(16-8)9-4-5-10(14-2)11(6-9)15-3/h4-7H,1-3H3 |
InChIキー |
OTGDOAXWAXPPFN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)

![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)








